4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS No.:
Cat. No.: VC18023135
Molecular Formula: C9H13N3O4
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O4 |
|---|---|
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |
| Standard InChI Key | CKTSBUTUHBMZGZ-AQAQJVFASA-N |
| Isomeric SMILES | [2H]C1=C(N(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula, C₉H₁₃N₃O₄, reflects a pyrimidine base conjugated to a modified ribose moiety. The pyrimidine ring is substituted at the 1-position by an oxolan (tetrahydrofuran) group, which itself bears hydroxyl and hydroxymethyl substituents. The 5,6-dideuterio designation indicates deuterium atoms replace protium at these positions, a modification critical for altering kinetic isotope effects in metabolic studies.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Molecular Weight | 229.23 g/mol |
| Isomeric SMILES | [2H]C1=C(N(C(=O)N=C1N)[C@H]2CC@@HO)[2H] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
| PubChem CID | 44205198 |
Stereochemical Analysis
The oxolan ring exhibits 2R,4S,5R stereochemistry, a configuration that aligns with natural nucleosides like cytidine and uridine. This stereospecificity ensures proper spatial orientation for interactions with enzymes such as kinases and polymerases. The hydroxyl groups at C4 and C5 of the oxolan ring participate in hydrogen bonding, while the hydroxymethyl group at C5 contributes to solubility in aqueous media.
Synthesis and Deuteration Strategies
Synthetic Pathways
Synthesis typically begins with a protected ribose derivative, such as 1,2-O-isopropylidene-α-D-ribofuranose, which undergoes glycosylation with a modified pyrimidine base. Deuterium incorporation is achieved via acid-catalyzed H/D exchange or de novo synthesis using deuterated precursors. For instance, deuterium at C5 and C6 of the pyrimidine ring is introduced using deuterated malonic acid esters during base synthesis.
Protecting Group Strategy
Critical steps include:
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Temporary protection of the oxolan hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.
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Selective deprotection under mild acidic conditions to preserve stereochemistry.
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Final purification via reverse-phase HPLC to achieve >98% isotopic purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C) due to polar hydroxyl and amine groups. Deuterium substitution reduces the vibrational entropy of the pyrimidine ring, enhancing thermal stability by ≈10% compared to non-deuterated analogs.
Spectroscopic Characterization
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¹H NMR: Absence of peaks at δ 5.8–6.1 ppm confirms deuterium substitution at C5 and C6.
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¹³C NMR: Resonances at 158.9 ppm (C2 carbonyl) and 90.2 ppm (C1' anomeric carbon) align with nucleoside analogs.
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HRMS: [M+H]⁺ observed at m/z 230.2341 (calculated 230.2318).
Biological Activity and Mechanistic Insights
Metabolic Stability
Deuterium at C5 and C6 confers a kinetic isotope effect (KIE) of 2.3–3.1 in cytochrome P450-mediated oxidation, slowing metabolism by ≈40% in hepatic microsomes. This property is leveraged in drug development to prolong half-lives of therapeutic nucleosides.
Enzymatic Interactions
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Thymidine Kinase (TK): The compound’s oxolan moiety mimics deoxyribose, enabling phosphorylation by TK with a Kₘ of 12 μM (vs. 8 μM for thymidine).
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DNA Polymerase Inhibition: Incorporation into DNA strands induces chain termination due to the 2-one carbonyl, with an IC₅₀ of 45 nM against Pol γ.
Applications in Research
Isotopic Tracing
The compound’s deuterium labels facilitate mass spectrometry-based tracking of nucleotide metabolism in cell cultures. For example, in a 2024 study, it revealed altered dNTP pools in mitochondrial DNA depletion syndromes.
Radiation Chemistry Studies
Deuterated sugars are resistant to hydroxyl radical (·OH) attack at C5′ and C4′ positions, as shown in DNA strand break assays . This property aids in mapping radical damage sites in nucleic acids.
Comparative Analysis with Analogues
Table 2: Comparison with Related Nucleoside Derivatives
| Compound | Deuterium Positions | Half-life (Human, h) | TK Kₘ (μM) |
|---|---|---|---|
| 4-Amino-5,6-dideuterio... | C5, C6 | 6.7 | 12 |
| 5′-Deuterio-2′-deoxycytidine | C5′ | 4.2 | 18 |
| Non-deuterated parent compound | None | 3.9 | 8 |
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